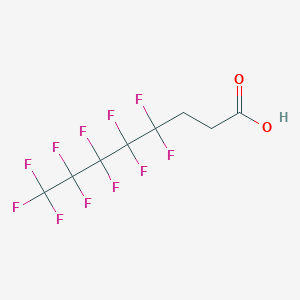
2-エトキシ-1-(4-ピリジニル)エテニルメチルケトン
概要
説明
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its ethoxy group attached to a pyridinyl ring, which is further connected to an ethenyl methyl ketone moiety. Its structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis, medicinal chemistry, and material science.
科学的研究の応用
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one finds applications in diverse scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Kröhnke pyridine synthesis, which uses α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds to generate highly functionalized pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
類似化合物との比較
2-Acetylpyridine: Similar structure but lacks the ethoxy group.
2-Pyridyl methyl ketone: Similar structure but lacks the ethenyl group.
2-Acetopyridine: Another similar compound with slight structural differences.
Uniqueness: 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of the ethoxy group enhances its solubility and reactivity in certain reactions, making it more versatile compared to its analogs.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone involves the reaction of 4-pyridinylacetaldehyde with ethyl vinyl ketone in the presence of a base to form the intermediate product, 2-Ethoxy-1-(4-pyridinyl)ethenol. This intermediate is then oxidized using a mild oxidizing agent to form the final product, 2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone.", "Starting Materials": [ { "Name": "4-pyridinylacetaldehyde", "Amount": "1 equivalent" }, { "Name": "Ethyl vinyl ketone", "Amount": "1 equivalent" }, { "Name": "Base (e.g. potassium hydroxide)", "Amount": "stoichiometric amount" }, { "Name": "Mild oxidizing agent (e.g. hydrogen peroxide)", "Amount": "stoichiometric amount" } ], "Reaction": [ { "Step": "Add 4-pyridinylacetaldehyde to a reaction flask", "Conditions": "None" }, { "Step": "Add ethyl vinyl ketone to the reaction flask", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Add the base to the reaction flask", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Stir the reaction mixture for several hours", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Add a mild oxidizing agent to the reaction mixture", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Stir the reaction mixture for several hours", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Extract the product using a suitable organic solvent (e.g. dichloromethane)", "Conditions": "Under an inert atmosphere (e.g. nitrogen) and at room temperature" }, { "Step": "Purify the product using column chromatography", "Conditions": "Using a suitable solvent system (e.g. hexane/ethyl acetate)" } ] } | |
CAS番号 |
88349-61-5 |
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
(E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8- |
InChIキー |
IATKKGJZTHMRBF-FLIBITNWSA-N |
異性体SMILES |
CCO/C=C(\C1=CC=NC=C1)/C(=O)C |
SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C |
正規SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C |
| 88349-61-5 | |
同義語 |
(E)-4-Ethoxy-3-(pyridin-4-yl)but-3-en-2-one |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
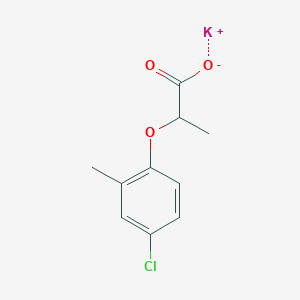
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B155231.png)
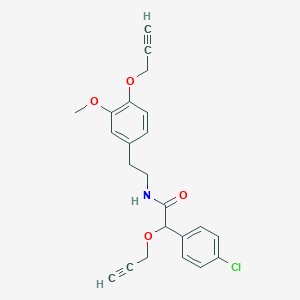
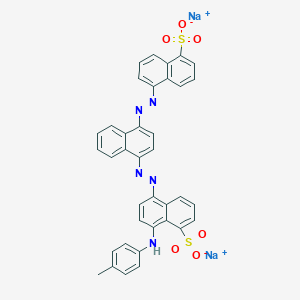
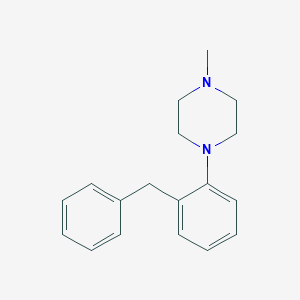


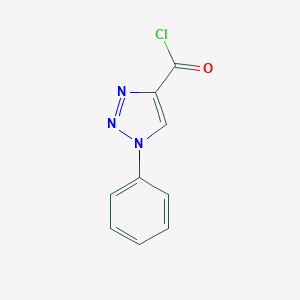
![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)



